molecular formula C12H9FN4OS B2422190 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-44-9

6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2422190
CAS No.: 877630-44-9
M. Wt: 276.29
InChI Key: YYCYDYBMYGSGCZ-UHFFFAOYSA-N
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Description

6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure

Preparation Methods

The synthesis of 6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-d]pyrimidine core.

    Thioether Formation:

    Reaction Conditions: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reactions are often carried out under inert atmosphere conditions to prevent oxidation.

Chemical Reactions Analysis

6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.

Scientific Research Applications

6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Industrial Applications: It is investigated for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

6-((2-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidin-4-amine: This compound also features a heterocyclic core and is studied for its biological activity.

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry research.

    Trifluoroethyl Thioether Compounds: These compounds are known for their bioactivity and are used in the development of pesticides and pharmaceuticals.

Properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4OS/c13-9-4-2-1-3-7(9)6-19-12-15-10-8(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCYDYBMYGSGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C=NN3)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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